molecular formula C11H18O4 B15254021 Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15254021
M. Wt: 214.26 g/mol
InChI Key: CSQUZGOJFCWHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the ester functional group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with ethyl alcohol under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred for a few hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized derivatives

Scientific Research Applications

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
  • 1,6-Dioxaspiro[2.5]octane

Uniqueness

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6) is a compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1544375-49-6

This compound is characterized by its spiro structure, which may contribute to its unique biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on dioxaspiro compounds have shown their capacity to scavenge free radicals effectively.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundTBDTBD
Related compound A29.78757.19
Related compound B28.082402.95

The exact IC50 values for this compound are yet to be determined; however, the potential for antioxidant activity is supported by structural analogs.

Antimicrobial Activity

The antimicrobial potential of similar spiro compounds has been documented in various studies. For example, certain derivatives have demonstrated effectiveness against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings suggest that this compound could possess similar antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Properties : Research has indicated that spiro compounds can modulate pre-mRNA splicing and exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that structural modifications in spiro compounds significantly influenced their cytotoxicity against various cancer cell lines .
  • Bioactivity Profiling : A comprehensive bioactivity profiling of dioxaspiro compounds revealed their potential in various biological assays including antioxidant and antimicrobial tests .
  • Synthesis and Optimization Studies : Synthesis methods for dioxaspiro compounds have been optimized to enhance yield and bioactivity . These advancements may facilitate further exploration of this compound in medicinal chemistry.

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and esterification. For example:

  • Cyclopropane ring formation : Using 1,3-dilithiopropyne intermediates to construct the spirocyclic core via annulation reactions .
  • Esterification : Reacting the carboxylic acid derivative with ethanol under acid catalysis to introduce the ethyl carboxylate group .
  • Substituent introduction : Methyl groups are added via alkylation or nucleophilic substitution, often using methyl iodide or dimethyl sulfate .

Q. Advanced: How can researchers resolve low yields during spirocyclic ring formation?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity .
  • Temperature control : Lowering reaction temperatures reduces byproduct formation during cyclopropane synthesis .
  • Intermediate characterization : Use NMR and HPLC-MS to monitor reaction progress and isolate unstable intermediates .

Q. Basic: What spectroscopic techniques are used to confirm the structure of this spiro compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents and spiro connectivity (e.g., splitting patterns for methyl groups at C5 and C7) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., CCDC 1901024 in provides a reference for similar structures) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 228.136 for C12_{12}H18_{18}O4_4) .

Q. Advanced: What challenges arise in X-ray crystallography for spirocyclic compounds, and how are they addressed?

Challenges include poor crystal growth due to conformational flexibility. Solutions involve:

  • Co-crystallization : Adding stabilizing agents (e.g., crown ethers) to lock the spiro structure .
  • Low-temperature data collection : Reduces thermal motion artifacts .
  • Data refinement : Software like SHELXT resolves overlapping electron densities in crowded regions .

Q. Basic: How is the biological activity of this compound initially evaluated?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinetic assays (e.g., IC50_{50} determination) for targets like cytochrome P450 or hydrolases .

Q. Advanced: What methodologies elucidate the mechanism of action in enzyme modulation?

  • Molecular docking : Software (AutoDock, Schrödinger) predicts binding modes to active sites .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .

Q. Basic: How do structural analogs of this compound compare in reactivity and bioactivity?

Compound NameKey Structural DifferencesReactivity/Bioactivity Differences
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateLacks methyl groups at C5/C7Reduced steric hindrance; lower antimicrobial activity
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylateEthyl substituent at C6Enhanced lipophilicity; improved enzyme inhibition

Q. Advanced: How should researchers resolve contradictions in reported bioactivity data?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Comparative studies : Test analogs under identical conditions to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., methyl groups correlating with antifungal potency) .

Q. Basic: What computational tools predict the compound’s physicochemical properties?

  • DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) .
  • LogP predictors : Tools like ChemAxon estimate partition coefficients for solubility assessments .

Q. Advanced: How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use Evans auxiliaries to direct asymmetric cyclopropanation .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular dichroism (CD) : Validate enantiopurity post-synthesis .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-11(15-9)5-7(2)14-8(3)6-11/h7-9H,4-6H2,1-3H3

InChI Key

CSQUZGOJFCWHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.